Journal Name:Journal of the Chemical Society A: Inorganic, Physical, Theoretical
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IF:0
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Copper(II) complexes of benzimidazole
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000174
The preparation and spectral and magnetic properties are reported for complexes of the type Cu(benzimidazole)4X2(X = Cl, Br, NO3, ClO4, NCS, and ½SO4). These have tetragonally distorted octahedral structures, and the “inner complex” Cu(C7H5N2)2 contains copper ions in a distorted tetrahedral environment. An unstable acetatocomplex may be of the dimeric type.
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The preparation of dialkylaminofluorophosphoranes by the thermal decomposition of dialkylamine–phosphorus pentafluoride adducts
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000171
Phosphorus pentafluoride forms adducts with secondary amines. When heated, these break down to give dialkylaminotetrafluorophosphoranes. The action of excess of secondary amine on phosphorus pentafluoride or dialkylaminotetrafluorophosphoranes gives bisdialkylaminotrifluorophosphoranes. Physical properties are reported for the dialkylaminofluorophosphoranes, and the bonding is discussed.
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Iodine adducts of Co-ordinated isothiocyanate groups
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000170
The previously known complexes of stoicheiometry M py4(NCS)2(I2)2, where M = Co or Ni, have been prepared anew, and these, and a related new compound, Ni(4-methylpyridine)4(NCS)2(I2)2, have been shown by spectroscopic studies to contain the grouping M–NCS–I–I.
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The unit-cell dimensions of the metal hydrazinium sulphates (N2H5)2MII(SO4)2
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000168
The unit-cell dimensions of the cobalt, zinc, nickel, copper, and chromium hydrazinium sulphates are discussed, and the compounds are shown to fall into two groups.
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The reaction of silver(I) ions with organic compounds containing the HN–CS grouping. Part II. Some thiourea derivatives
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000166
The formation of some sparingly soluble silver(I) complexes with thiourea and some of its derivatives (HL) is investigated. Thiourea, thiosemicarbazide, guanylthiourea, and dithiobiuret all give polymeric [Ag2(HL)3](NO3)2 species. Dithiobiuret also forms AgL in non-acidified solutions. Infrared studies are used to establish the bonding in the complexes.
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Octahedral ditertiary arsine complexes of quadrivalent iron
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000162
The octahedral iron(IV) complexes [Fe(diars)2X2][BF4]2(X = Cl, Br; diars =o-phenylenebisdimethylarsine) have been prepared by treating the solid tervalent compounds [Fe(diars)2X2][FeX4] with nitric acid (15N) followed by concentrated tetrafluoroboric acid. The electrical conductivity of these compounds in nitromethane solution is consistent with their formulation as bi-univalent electrolytes. The magnetic susceptibility of the complexes has been measured over the range 80–300°K. Magnetic moments calculated therefrom indicate two unpaired electrons, consistent with a spin-paired dε4 octahedral configuration having a large tetragonal distortion. A study of the long-wavelength infrared spectra of the [Fe(diars)2X2]a(a= 0, +1, and +2) ions agree with the oxidation states assigned; the spectra indicate that in all cases the two halogen atoms are in trans-positions. The visible and ultraviolet spectra have been determined but are difficult to interpret owing to charge-transfer bands which are superimposed on those arising from d–d transitions.
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Some derivatives of ruthenium nitrosyl di-iodide
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000161
Ruthenium nitrosyl di-iodide reacts with pyridine to give the compound nitrosyldipyridinedi-iodoruthenium. The corresponding 2,2′-bipyridyl and bis(methyldiphenylarsine) complexes have also been prepared. These compounds are feebly paramagnetic and presumably contain Ru–Ru bonds.
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Metal carbonyl chemistry. Part I. The reactions of phosphorus-containing ligands with hydridopentacarbonylmanganese
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000157
Hydridotetracarbonyltriphenylphosphinemanganese(I) has been prepared by the reaction of triphenylphosphine with hydridopentacarbonylmanganese at room temperature. Direct reaction of the latter gives, under appropriate conditions, the compounds HMn(CO)3L2 as cis-isomers where L =(Ph2P·CH2)2 or (PhO)3P and as trans-isomers where L = Ph3P, (PhO)2PMe, or (PhO)3P. Conversion of H–Mn to X–Mn (X = Cl, Br, or I) relates certain of these compounds to compounds previously prepared by alternative routes. The cis-isomer HMn(CO)3[PhO3P]2 does not isomerise to the trans-isomer when heated, but loses hydrogen to give an unidentified compound.
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Nucleophilic replacement at an octahedrally co-ordinated metal atom. Part IV. The basic hydrolyses of cis- and trans-dinitro-, -nitrohydroxo- and -nitroammine-bisethylenediaminecobalt(III) salts
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000153
The basic hydrolyses of cis- and trans-[Co en2(NO2)2]+, [Co en2(NO2)OH]+, and [Co en2(NH3)NO2]2+ ions have been studied over the temperature range 25–60° and the Arrhenius parameters have been evaluated. The results are consistent with a unimolecular mechanism.
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Some pentafluorophenyl tin compounds
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000150
The action of pentafluorophenylmagnesium bromide on tin(IV) chloride yields tetrakispentafluorophenyltin and pentafluorophenyltin chlorides, whose hydrolysis products are described.
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Preparation, properties, and isomerisation of aquofluorobis(ethylenediamine)cobalt(III) cations
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000146
The preparation and characterisation of aquofluorobis(ethylenediamine)cobalt(III) cations are described. Spectral measurements are used to establish their geometrical configurations. The rates of isomeric interconversion of these cations in aqueous solutions at various temperatures, together with the position of equilibrium, are reported.
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Hydrolysis of some trans-dichlorobis(diamine)cobalt(III) cations by base
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000142
The kinetics of the replacement, by hydroxide ion, of the first co-ordinated chlorine in trans-[Co(AA)2,Cl2]+ cations have been studied and the Arrhenius parameters calculated, where AA represents a C- or N-alkyl substituted ethylenediamine ligand. It is shown that when AA is so changed that the steric congestion at the reaction site is progressively increased, the rate of replacement at first falls and then rises. This relation constitutes evidence for the duality of mechanism, which is also supported by activation energies. It is believed that the reaction does not take place by a conjugate base mechanism,1 but through pre-equilibrium formation of ion-pairs.
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Octahedral cobalt(III) complexes of the chloropentammine type. Part IV. The hydrolyses of cis-chloroallylamine- and cis-chloropropargylamine-bis(ethylenediamine)cobalt(III) cations
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000138
Salts of the cis-chloroallylamine- and cis-chloropropargylamine-bis(ethylenediamine)cobalt(III) cations have been characterised. The first-order rate constants and the activation energies for their solvolytic aquation have been measured. Steric factors have most influence on the rate of reaction. For the allylamine complex, a unimolecular mechanism is assigned. The molecularity of the reaction with the propargylamine complex cannot be conclusively established, although activation energies make probable an SN1 mechanism. The second-order rate constants for the hydrolysis of these cations by base have also been determined at 0° and ionic strength of 0·1M. These results are discussed in terms of an ion-pair mechanism and conclusions similar to those for the solvolytic aquation are obtained.
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Octahedral cobalt(III) complexes of the chloropentammine type. Part III. The solvolytic aquation and basic hydrolysis of cis-chloro-n-propylamine- and cis-chloroisopropylamine-bis(ethylenediamine)-cobalt(III) cations
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000134
Nitrates of one iosmeric form of the chloro-n-propylamine- and chloroisopropylamine-bis(ethylenediamine)-cobalt(III) cations have been prepared and characterised. They are assigned a cis-configuration on the basis of infrared observations. The first-order rate constants for the solvolytic aquation of these cations have been determined at different temperatures and the Arrhenius parameters calculated. These results have been discussed in terms of a unimolecular rearrangement between the solvation shell and the co-ordination shell of the complex. The second-order rate constants for the hydrolysis by base of these cations have also been determined at 0° and ionic strength 0·1M. These results are consistent with an SN1/P mechanism.
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Octahedral cobalt(III) complexes of the chloropentammine type. Part II. The solvolytic aquation and hydrolysis by base of cis-chloromethylamine- and cis-chloroethylamine-bis(ethylenediamine)cobalt(III) cations
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000129
Nitrates of one isomeric form of the chloromethylamine- and chloroethylamine-bis(ethylenediamine)cobalt(III) cations have been prepared and characterised. These complexes have been assigned a cis-configuration on the basis of infrared spectral observations. The first-order rate constants for their solvolytic aquation have been determined at different temperatures and the Arrhenius parameters calculated. The lower rates than of the corresponding chloro-ammine complex support an SN2 mechanism, by which one water molecule in the solvation shell is exchanged synchronously with the co-ordinated chlorine ligand in the complex. The second-order rate constants for the hydrolysis of these cations by base have also been determined at 0° and ionic strength 0·1M. By comparison with the corresponding chloro-ammine system, these results are discussed in terms of the SN2/P mechanism postulated in Part I. The analogy between solvolytic aquation and base hydrolysis is also discussed.
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Octahedral cobalt(III) complexes of the chloropentammine type. Part I. The release of chloride ions from the cis-chlorohydroxylaminebis-(ethylenediamine)cobalt(III) cation in neutral and in basic solutions
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000126
The second-order rate constants for the hydrolysis of cis-chlorohydroxylaminebis(ethylenediamine)cobalt(III) cation by bases have been measured at 0° and ionic strength of 0·1M. The lower rate than of the cis-chloroammine complex is inconsistent with the SN1CB mechanism, but supports a bimolecular rearrangement between the solvation shell and the co-ordination shell. It is suggested that ion-pair association is involved in the reaction. In neutral solutions the complex cation spontaneously releases chloride ions by a redox process at rates which are much lower than those of hydrolysis by base.
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An X-ray investigation of silver nitrate: a unique metal nitrate structure
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000123
The crystal structure of silver nitrate has been elucidated from an X-ray analysis. The crystals are orthorhombic, a= 6·997, b= 7·325, c= 10·118 Å, z= 8, space group Pbca (D2h15). Silver atoms lie essentially in planes parallel to (010) and separated by b/2. These planes are linked by the symmetry-related nitrate groups in such a way that two of the three oxygens for any nitrate are each equidistant from two silver atoms in adjacent layers; the third oxygen is much closer to one layer and lies equidistant from three silver atoms in that layer. Thus, no oxygen is uniquely associated with any one silver atom. The resulting three-dimensional ionic structure, attributable to the high polarising power of the small silver ions, is unlike any other known metal nitrate structure or, indeed, the structure of any other substance of type AXO3.
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Anodic processes. Part VIII. The anodic generation of mercurous bromide. Observations on the discharge of iodide, sulphate, and carbonate ions at the mercury anode
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000120
The Hg|HBr (aq) system has been studied in relation to current efficiencies of anodic mercurous bromide production, and to the photomicrographic examination of anodic deposits. Considerable differences in behaviour are observed from that of the Hg|HCl (aq) system, which are at least partly attributable to the increased incidence of disproportionation and critical effects of mercury(II) complexes in solution on the mode of crystal growth of the lowervalent halide. Observations are recorded of the anodic formation of mercurous iodide, sulphate, and carbonate.
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Anodic processes. Part VII. The anodisation of mercury in aqueous potassium chloride solutions
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000116
The behaviour of mercury on anodisation in aqueous potassium chloride solutions has been studied by the methods described in preceding Papers in this Series. The solutions were freed from traces of other halides by a standard method, were subjected to adsorptive cleaning, and were used in cells treated with purified silicone. The results indicate that significant differences exist between the modes of electrocrystallisation of calomel in the Hg|KCl (aq) and Hg|HCl (aq) systems.
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Anodic processes. Part VI. The photomicrographic method. Application to the mercury–aqueous hydrochloric acid system
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000111
A photomicrographic method is described for the examination in situ of anodically generated films upon the surface of a mercury electrode in contact with purified, deoxygenated electrolyte solutions. The method has been applied to the study of the formation of calomel films in the mercury–aqueous hydrochloric acid system. The course of a typical, low current density anodisation is described. The influence of variation in current density, of acid concentration, and of the presence of the disproportionation products of calomel are demonstrated and briefly discussed. Observations are made of the non-electrolytic deposition of calomel, and of its continued generation at a “passivated” electrode.
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